Tert-butyl 4-oxopentanoate

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Tert-butyl 4-oxopentanoate, also known as tert-butyl levulinate or levulinic acid tert-butyl ester, is a member of the 4-oxopentanoate (levulinate) ester class, possessing the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. It exists as a liquid at ambient temperature, miscible with a broad spectrum of organic solvents, and features a characteristic tert-butyl ester moiety that fundamentally distinguishes its chemical behavior from its linear and smaller alkyl ester analogs.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 2854-10-6
Cat. No. B1602260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxopentanoate
CAS2854-10-6
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)OC(C)(C)C
InChIInChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3
InChIKeyFVXIMLWFYMZNEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4-oxopentanoate (CAS 2854-10-6) as a Levulinic Acid Ester: Procurement Baseline


Tert-butyl 4-oxopentanoate, also known as tert-butyl levulinate or levulinic acid tert-butyl ester, is a member of the 4-oxopentanoate (levulinate) ester class, possessing the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It exists as a liquid at ambient temperature, miscible with a broad spectrum of organic solvents, and features a characteristic tert-butyl ester moiety that fundamentally distinguishes its chemical behavior from its linear and smaller alkyl ester analogs [1].

Why Tert-butyl 4-oxopentanoate Cannot Be Replaced by Generic 4-Oxopentanoate Esters


In multi-step synthetic sequences, substituting a generic 4-oxopentanoate ester (e.g., methyl or ethyl) for its tert-butyl counterpart is scientifically invalid due to stark differences in steric hindrance, chemoselective deprotection orthogonality, and physical properties. The tert-butyl group provides a bulky, acid-labile protecting group that can be selectively cleaved under mild acidic conditions (e.g., TFA or HCl) while remaining stable to basic hydrolysis and nucleophilic attack [1]. This orthogonality is a cornerstone of peptide chemistry and complex natural product synthesis. In contrast, methyl and ethyl esters undergo rapid transesterification and are saponified under basic conditions, rendering them incompatible with sequences requiring base-stable, acid-removable carboxyl protection [2].

Quantitative Procurement Evidence: Head-to-Head Comparisons of Tert-butyl 4-oxopentanoate vs. Key Analogs


Hydrolytic Stability and Orthogonal Deprotection: tert-Butyl vs. Methyl and Ethyl 4-Oxopentanoates

Tert-butyl 4-oxopentanoate exhibits complete stability under standard basic saponification conditions (1M NaOH/MeOH, 25°C, 24h), conditions that fully hydrolyze methyl 4-oxopentanoate (rate constant k ≈ 10⁻² M⁻¹s⁻¹) and ethyl 4-oxopentanoate (k ≈ 10⁻³ M⁻¹s⁻¹) [1]. Conversely, under mild acidic conditions (50% TFA/DCM, 25°C, 2h), the tert-butyl ester is cleanly and quantitatively cleaved (>99% conversion) while methyl and ethyl esters remain >95% intact [2]. This orthogonal stability profile is the primary reason for selecting the tert-butyl ester in peptide synthesis and total synthesis.

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis

Boiling Point and Distillation Profile: tert-Butyl vs. Ethyl and Butyl 4-Oxopentanoates

The boiling point of tert-butyl 4-oxopentanoate is significantly lower than that of its linear alkyl analogs. It distills at 72-74 °C at 2 mmHg [1]. In contrast, the ethyl ester (ethyl 4-oxopentanoate, CAS 539-88-8) boils at 206 °C at atmospheric pressure , and the n-butyl ester (butyl levulinate, CAS 2052-15-5) boils at 106-108 °C at 5.5 mmHg [2]. The lower boiling point of the tert-butyl ester facilitates gentler purification via vacuum distillation, minimizing thermal degradation risk and reducing energy consumption for solvent recovery.

Purification Distillation Physical Properties

Steric Shielding and Selectivity in Nucleophilic Additions: tert-Butyl vs. Methyl Esters

The bulky tert-butyl group of tert-butyl 4-oxopentanoate provides substantial steric shielding of the ester carbonyl, significantly reducing its reactivity toward nucleophiles compared to methyl esters [1]. This property enables chemoselective transformations where a nucleophile must react with an alternative electrophilic site (e.g., a ketone or aldehyde) in the same molecule. This contrasts sharply with methyl 4-oxopentanoate, where the more accessible ester group is prone to competing nucleophilic attack, leading to complex mixtures and lower yields of the desired product.

Chemoselectivity Steric Effects Organometallic Reagents

Lipophilicity (LogP) and Predicted Membrane Permeability: tert-Butyl vs. Ethyl Ester

Computational predictions indicate tert-butyl 4-oxopentanoate possesses higher lipophilicity than its ethyl counterpart. The Consensus Log Pₒ/w for tert-butyl 4-oxopentanoate is 1.51 , while the ethyl ester (ethyl levulinate) has a predicted XLogP3 of 0.8 [1]. This increased lipophilicity can be a key differentiator in drug discovery, as it may enhance passive membrane permeability and affect pharmacokinetic profiles, making the tert-butyl ester a more desirable prodrug candidate or synthetic intermediate for CNS-targeting compounds.

Lipophilicity Drug Design ADME Properties

Procurement and Hazard Profile: tert-Butyl vs. n-Butyl Ester

Tert-butyl 4-oxopentanoate is widely available from multiple global vendors with a standard purity of 97-98% and pricing that reflects its position as a specialty research chemical . Its GHS classification includes warnings for skin and eye irritation (H315, H319) and respiratory irritation (H335) . The n-butyl analog (butyl levulinate) is primarily used as a food flavoring agent and has a distinct supply chain and purity profile (e.g., 98% purity, density 0.974 g/mL) [1]. The tert-butyl ester's more stringent GHS classification and research-focused vendor network indicate it is a specialized synthetic tool, not a commodity chemical, making direct substitution for cost reasons a risky proposition that ignores its unique, validated role as a carboxyl protecting group.

Supply Chain Safety Profile GHS Classification

Validated Application Scenarios for Tert-butyl 4-oxopentanoate (CAS 2854-10-6)


Multi-Step Organic Synthesis Requiring Orthogonal Carboxyl Protection

In the synthesis of complex natural products or pharmaceuticals, a carboxyl group often needs temporary masking. Tert-butyl 4-oxopentanoate is the reagent of choice for introducing a levulinoyl moiety that can be carried through multiple synthetic steps involving basic or nucleophilic conditions (e.g., Grignard additions, base-mediated alkylations). The ester remains intact until a late-stage deprotection step, where it is selectively and quantitatively cleaved under mild acidolysis (e.g., 50% TFA in DCM) without affecting other acid-sensitive groups [1][2].

Synthesis of Chiral γ-Butyrolactones and Derivatives

4-Oxopentanoate esters are key precursors for synthesizing chiral γ-butyrolactones, a privileged scaffold in medicinal chemistry [1]. The tert-butyl ester variant is particularly valuable for this application. Its steric bulk and orthogonal stability allow for asymmetric transformations (e.g., catalytic hydrogenation, organocatalytic reductions) at the ketone moiety to occur with high stereocontrol, while the ester remains protected for subsequent lactonization under controlled acidic conditions [2].

Preparation of Acid-Labile Linkers for Solid-Phase Synthesis

The tert-butyl group's acid-labile nature makes tert-butyl 4-oxopentanoate an ideal candidate for constructing specialized linkers in solid-phase peptide and combinatorial chemistry. By incorporating this ester into a linker structure, the final product can be cleaved from the solid support under the same mild acidic conditions (e.g., 1-5% TFA in DCM) used for removing side-chain protecting groups like Boc, thereby streamlining the synthetic workflow [1]. This application leverages the quantitative and predictable cleavage kinetics established for tert-butyl esters [2].

Model Compound for Studying Tert-Butyl Ester Deprotection Kinetics

Due to its well-defined structure and commercial availability at high purity (>97%), tert-butyl 4-oxopentanoate serves as a reliable model substrate for developing and optimizing new methodologies for tert-butyl ester cleavage [1]. Researchers in flow chemistry and green chemistry use this compound to quantify reaction rates and yields for novel deprotection protocols (e.g., using solid acids, ionic liquids, or flow microreactors), providing a benchmark against which the efficiency of new methods can be measured [2].

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